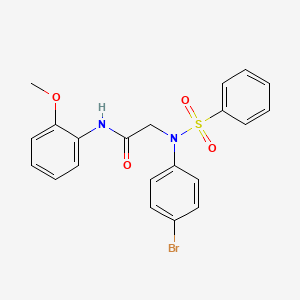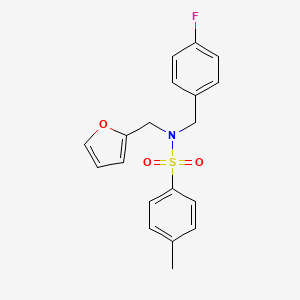
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MNNG or N-methyl-N'-nitro-N-nitrosoguanidine, is a highly reactive mutagenic compound that can cause DNA damage. It is commonly used in scientific research to induce mutations in various organisms, including bacteria, fungi, plants, and animals.
Mechanism of Action
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent alkylating agent that can react with DNA and other cellular components. It primarily targets guanine residues in DNA, leading to the formation of O^6-methylguanine and other adducts. These adducts can cause DNA damage, including base substitution, frameshift, and deletion mutations. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also induce DNA strand breaks and chromosomal aberrations.
Biochemical and Physiological Effects
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce a variety of biochemical and physiological effects in organisms. It can cause DNA damage, cell cycle arrest, apoptosis, and other cellular responses. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also affect the expression of genes involved in DNA repair, cell proliferation, and apoptosis. In addition, N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to induce oxidative stress and inflammation in cells and tissues.
Advantages and Limitations for Lab Experiments
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages as a mutagenic agent for lab experiments. It is highly reactive and can induce mutations at low concentrations. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to use and can be applied to a wide range of organisms. However, N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations as well. It can be toxic to cells and tissues at high concentrations, and its mutagenic effects can be difficult to control. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide can also induce a variety of DNA lesions, making it difficult to study specific types of mutations.
Future Directions
There are several future directions for research on N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new methods for controlling its mutagenic effects. This could involve the use of protective agents or the modification of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide to make it more selective for specific types of mutations. Another area of interest is the study of the long-term effects of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide exposure on organisms and ecosystems. This could involve the use of genomics and other techniques to monitor the genetic diversity and health of populations exposed to N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. Finally, there is a need for more research on the mechanisms underlying the biochemical and physiological effects of N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide. This could involve the use of molecular biology and other techniques to study the pathways and processes affected by N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide exposure.
Scientific Research Applications
N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is widely used in scientific research as a mutagenic agent to induce mutations in various organisms. It has been used to study the genetic basis of cancer, drug resistance, and other diseases. N~2~-(3-methoxyphenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is also used to create genetic diversity in organisms for the purpose of breeding new varieties with desirable traits.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O6S/c1-30-19-10-6-8-17(14-19)23(31(28,29)20-11-3-2-4-12-20)15-21(25)22-16-7-5-9-18(13-16)24(26)27/h2-14H,15H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMJPHVPTNKVXKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7156095 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-isopropyl-2-{[3-(4-nitrophenyl)acryloyl]amino}benzamide](/img/structure/B3538218.png)

![methyl (7-{2-[(cyclohexylmethyl)amino]-2-oxoethoxy}-4-methyl-2-oxo-2H-chromen-3-yl)acetate](/img/structure/B3538233.png)
![N~1~-(3-chloro-4-methoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3538241.png)

![N-[4-(4-morpholinylsulfonyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B3538253.png)
![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-fluorobenzyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3538264.png)

![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B3538272.png)
![N~1~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B3538285.png)
![N-(4-ethylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3538290.png)

![2-[(2,3-dimethylphenoxy)methyl]-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B3538303.png)
![N-(2,4-dimethoxyphenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3538315.png)